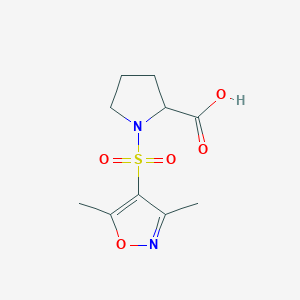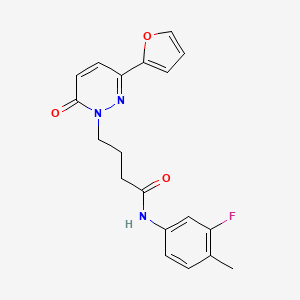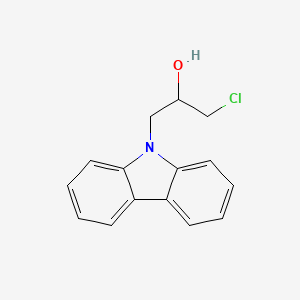
5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole” is an oxazole derivative. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are found in many biologically active compounds and have been the subject of numerous synthetic studies .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by techniques such as X-ray crystallography . The oxazole ring is planar and aromatic, and the substituents on the ring can influence the overall shape and properties of the molecule.Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring. The butylthio, p-tolyl, and tosyloxy groups on “this compound” could potentially participate in these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Scientific Research Applications
Chemical Genetics in Apoptosis Induction
In the realm of chemical genetics, a study by Cai, Drewe, and Kasibhatla (2006) discusses the use of chemical genetics to discover apoptosis inducers. While not directly referencing 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole, this study highlights the broader field of apoptosis inducers, which could potentially include such compounds. The identification of small molecules that exhibit apoptosis-inducing activities underlines the potential of this compound in this area (Cai, Drewe, & Kasibhatla, 2006).
Synthesis of Glycolurils and Analogues
Kravchenko, Baranov, and Gazieva (2018) delve into the synthesis of glycolurils and their analogues, which have applications across various scientific fields, including pharmaceuticals. The development of new methods for synthesizing such compounds can have implications for substances like this compound (Kravchenko, Baranov, & Gazieva, 2018).
Spectroscopic Study of Thiadiazole Derivatives
Singh et al. (2019) conducted a comprehensive study on the structural, electronic, and spectroscopic characteristics of thiadiazole derivatives, which are closely related to this compound. This research offers insights into the molecular properties and potential applications of such compounds in various scientific areas (Singh et al., 2019).
Catalytic Activity of Isoxazoles and Isothiazoles
Bumagin et al. (2016) explored the synthesis and catalytic activity of functionally substituted isoxazoles and isothiazoles. These findings are relevant to this compound, as they provide a framework for understanding the potential catalytic applications of similar compounds (Bumagin, Zelenkovskii, Kletskov, Petkevich, Dikusar, & Potkin, 2016).
Exploration of Malonyl-CoA Decarboxylase Inhibitors
Cheng et al. (2006) discovered a new class of malonyl-coenzyme A decarboxylase inhibitors. While not directly related to this compound, this research underscores the potential pharmaceutical applications of structurally related compounds (Cheng, Huang, Penuliar, Nishimoto, Liu, Arrhenius, Yang, O'leary, Barbosa, Barr, Dyck, Lopaschuk, & Nadzan, 2006).
Anti-Inflammatory Drug Design
Kumar et al. (2018) focused on the design and synthesis of new anti-inflammatory drugs. Their research into thienyl-pyrazoles and the use of Amberlyst-15 as a catalyst could offer insights into the potential anti-inflammatory applications of this compound (Kumar, Prabhudeva, Bharath, Kumara, Lokanath, & Kumar, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-butylsulfanyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S2/c1-4-5-14-26-21-20(27(23,24)18-12-8-16(3)9-13-18)22-19(25-21)17-10-6-15(2)7-11-17/h6-13H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIJCTVOCXERFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,5-Dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2424879.png)

![1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2424883.png)
![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2424885.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2424887.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethyl}propanamide](/img/structure/B2424891.png)
![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2424892.png)




![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2424901.png)